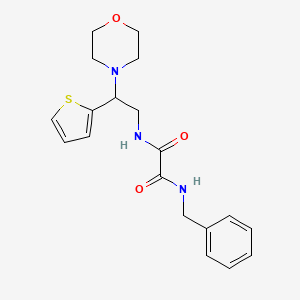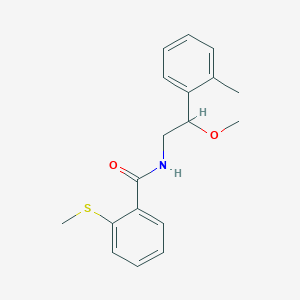
N1-ベンジル-N2-(2-モルホリノ-2-(チオフェン-2-イル)エチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a fascinating chemical compound with a unique structure that offers potential in various fields such as drug development, catalysis, and material science. This compound is characterized by the presence of a benzyl group, a morpholino group, and a thiophene ring, which contribute to its diverse chemical properties and applications.
科学的研究の応用
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved conductivity or stability.
準備方法
The synthesis of N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be achieved through multicomponent reactions (MCRs), which are efficient one-pot processes that combine multiple substrates to form complex products . One such method involves the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
作用機序
The mechanism by which N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, which can be harnessed for therapeutic or industrial purposes .
類似化合物との比較
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: This compound has a similar structure but with a thiophene ring at a different position, which may affect its chemical properties and applications.
N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide:
The uniqueness of N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications in various fields.
特性
IUPAC Name |
N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-15-5-2-1-3-6-15)19(24)21-14-16(17-7-4-12-26-17)22-8-10-25-11-9-22/h1-7,12,16H,8-11,13-14H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHNFDQQOFDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2584593.png)





![2-(3-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2584601.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584603.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B2584606.png)
